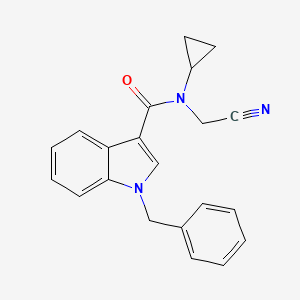
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide is a synthetic compound that belongs to the indole family. It is commonly referred to as CYCLOPROPYLINDOLE-3-CARBOXAMIDE or CPICA. This compound has gained significant attention in recent years due to its potential use in scientific research. CPICA has been found to have a unique mechanism of action that makes it useful in several areas of research.
作用机制
CPICA has a unique mechanism of action that involves binding to the sigma-1 receptor. This receptor is found in several areas of the brain and is involved in several physiological processes. CPICA has been found to have a high affinity for the sigma-1 receptor, which makes it useful in studying the effects of drugs on this receptor.
Biochemical and Physiological Effects:
CPICA has been found to have several biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have analgesic effects, which make it useful in studying the mechanisms of pain perception.
实验室实验的优点和局限性
One of the main advantages of CPICA is its unique mechanism of action, which makes it useful in studying the effects of drugs on the sigma-1 receptor. Another advantage is its ability to modulate the release of several neurotransmitters, which makes it useful in studying the mechanisms of pain perception. However, one of the limitations of CPICA is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several potential future directions for research involving CPICA. One possible direction is to study its effects on other physiological processes, such as memory and learning. Another direction is to study its potential use in the treatment of pain and other neurological disorders. Additionally, further research is needed to optimize the synthesis method for CPICA to make it more accessible for scientific research.
Conclusion:
In conclusion, CPICA is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. It has a unique mechanism of action that makes it useful in several areas of research, including neuroscience. CPICA has several biochemical and physiological effects, including its ability to modulate the release of several neurotransmitters. While there are some limitations to its use, CPICA has several potential future directions for research.
合成方法
The synthesis of CPICA involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 1-benzylindole with chloroacetonitrile in the presence of a base to form 1-benzyl-N-(chloromethyl)indole-3-carboxamide. This intermediate is then reacted with cyclopropylamine in the presence of a base to form 1-benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide.
科学研究应用
CPICA has been found to have several potential applications in scientific research. One of the most significant applications is in the field of neuroscience. CPICA has been shown to have a unique mechanism of action that makes it useful in studying the effects of drugs on the brain. It has been found to bind to the sigma-1 receptor, which is involved in several physiological processes, including pain perception, memory, and learning.
属性
IUPAC Name |
1-benzyl-N-(cyanomethyl)-N-cyclopropylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c22-12-13-24(17-10-11-17)21(25)19-15-23(14-16-6-2-1-3-7-16)20-9-5-4-8-18(19)20/h1-9,15,17H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKXDPREYJDBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

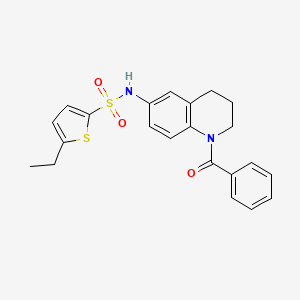
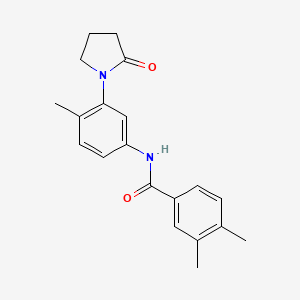
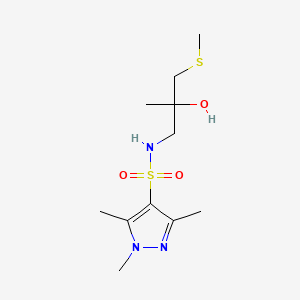


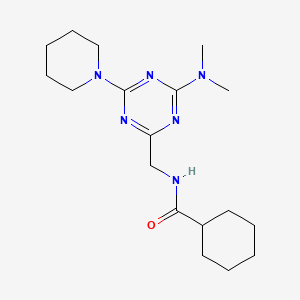
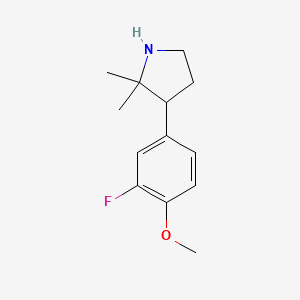
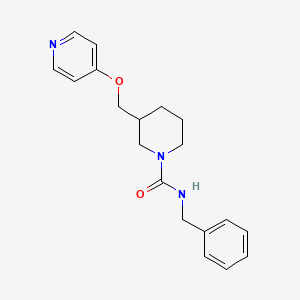
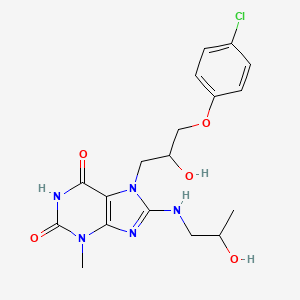

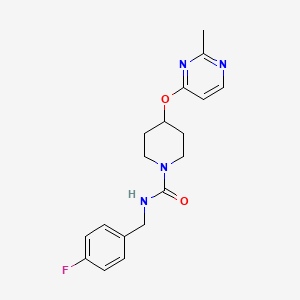
![(1R,7S,8S,9S)-9-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2900348.png)
![4-Methyl-2-[1-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2900349.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-5-carboxylic acid](/img/structure/B2900350.png)